molecular formula C16F10 B14713391 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene) CAS No. 18320-79-1

1,1'-(Buta-1,3-diyne-1,4-diyl)bis(pentafluorobenzene)

Cat. No.: B14713391
CAS No.: 18320-79-1
M. Wt: 382.15 g/mol
InChI Key: FWADTXBNNMVDNE-UHFFFAOYSA-N
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Description

1,4-Bis(pentafluorophenyl)-1,3-butadiyne is a compound characterized by the presence of two pentafluorophenyl groups attached to a butadiyne backbone. This compound is notable for its unique structural and electronic properties, which make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(pentafluorophenyl)-1,3-butadiyne typically involves coupling reactions. One common method is the transition-metal-free coupling of polyfluorinated arenes with functionalized aryl nucleophiles. This process often employs fluoride-promoted transformations and nucleophilic aromatic substitution reactions, which proceed at room temperature and yield highly fluorinated biaryls .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pentafluorophenyl)-1,3-butadiyne can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alkenes.

Scientific Research Applications

1,4-Bis(pentafluorophenyl)-1,3-butadiyne has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis(pentafluorophenyl)-1,3-butadiyne exerts its effects is primarily through its electronic properties. The pentafluorophenyl groups influence the electron density distribution, making the compound highly reactive in certain chemical environments. This reactivity is harnessed in various synthetic applications, where the compound acts as a precursor or intermediate in the formation of more complex structures .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(pentachlorophenyl)-1,3-butadiyne
  • 1,4-Bis(phenyl)-1,3-butadiyne
  • 1,4-Bis(trifluoromethylphenyl)-1,3-butadiyne

Uniqueness

1,4-Bis(pentafluorophenyl)-1,3-butadiyne is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic properties compared to other similar compounds. These properties include increased electron-withdrawing effects and enhanced stability in certain chemical environments .

Properties

CAS No.

18320-79-1

Molecular Formula

C16F10

Molecular Weight

382.15 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[4-(2,3,4,5,6-pentafluorophenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C16F10/c17-7-5(8(18)12(22)15(25)11(7)21)3-1-2-4-6-9(19)13(23)16(26)14(24)10(6)20

InChI Key

FWADTXBNNMVDNE-UHFFFAOYSA-N

Canonical SMILES

C(#CC1=C(C(=C(C(=C1F)F)F)F)F)C#CC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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